(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate
Overview
Description
(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Iodination: Introduction of the iodine atom into the phenyl ring.
Formylation: Addition of the formyl group to the phenyl ring.
Methoxylation: Introduction of the methoxy group.
Nitration: Addition of the nitro group to the benzoate moiety.
Esterification: Formation of the ester bond between the phenyl and benzoate components.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of (4-Carboxy-2-iodo-6-methoxyphenyl) 3-nitrobenzoate.
Reduction: Formation of (4-Formyl-2-iodo-6-methoxyphenyl) 3-aminobenzoate.
Substitution: Formation of (4-Formyl-2-bromo-6-methoxyphenyl) 3-nitrobenzoate.
Scientific Research Applications
(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, or other biomolecules, thereby exerting its effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Formyl-2-iodo-6-methoxyphenyl) acetate
- (4-Formyl-2-iodo-6-methoxyphenyl) benzoate
- (4-Formyl-2-iodo-6-methoxyphenyl) 3-aminobenzoate
Uniqueness
(4-Formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate is unique due to the presence of both the formyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO6/c1-22-13-6-9(8-18)5-12(16)14(13)23-15(19)10-3-2-4-11(7-10)17(20)21/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPBRORYANBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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